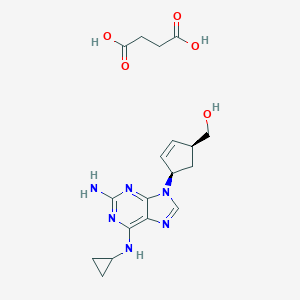![molecular formula C16H16FNO B221368 N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B221368.png)
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group and a methylphenyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with 2-(2-methylphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the fluorobenzyl and methylphenyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzyl)-2-(2-methylphenyl)acetamide
- N-(4-bromobenzyl)-2-(2-methylphenyl)acetamide
- N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
属性
分子式 |
C16H16FNO |
|---|---|
分子量 |
257.3 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-12-4-2-3-5-14(12)10-16(19)18-11-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChI 键 |
MCRPIZBXZTWFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
规范 SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,2,2-trifluoro-1-(4-oxidophenyl)-1-(trifluoromethyl)ethyl]benzenolate](/img/structure/B221316.png)




![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)
![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)


